Isopropyl Alcohol: A Comprehensive Technical Guide for Laboratory Applications
Isopropyl Alcohol: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of isopropyl alcohol (IPA), with a focus on its applications in a laboratory setting. It includes detailed experimental protocols, safety information, and spectral data to support its use in research and development.
Core Properties of Isopropyl Alcohol
Isopropyl alcohol, systematically named propan-2-ol, is a simple secondary alcohol with the chemical formula C₃H₈O.[1] It is a colorless, flammable liquid with a characteristic strong odor.[1]
Physical Properties
The key physical properties of isopropyl alcohol are summarized in the table below, providing a quick reference for laboratory procedures.
| Property | Value | Source(s) |
| IUPAC Name | Propan-2-ol | [1] |
| Common Names | Isopropyl alcohol, Isopropanol, Rubbing alcohol, 2-Propanol | [1] |
| Chemical Formula | C₃H₈O | [1] |
| Molecular Weight | 60.10 g/mol | [2] |
| Appearance | Colorless liquid | |
| Odor | Sharp, alcoholic | |
| Density | 0.786 g/cm³ (at 20°C) | |
| Melting Point | -89.5 °C (-129.1 °F) | |
| Boiling Point | 82.6 °C (180.7 °F) | |
| Flash Point | 12 °C (53.6 °F) (closed cup) | |
| Autoignition Temperature | 399 °C (750.2 °F) | |
| Explosive Limits | 2.0% - 12.7% by volume in air | |
| Solubility in Water | Miscible | |
| Solubility in other solvents | Miscible with ethanol, ether, chloroform, and benzene | |
| Viscosity | 2.43 mPa·s (at 20°C) | |
| Surface Tension | 21.7 mN/m (at 20°C) | |
| Refractive Index | 1.377 (at 20°C) |
Chemical Properties
Isopropyl alcohol's chemical behavior is primarily defined by its secondary alcohol functional group.
-
Oxidation: It can be oxidized to form acetone. This is a common reaction and is a key industrial process.
-
Esterification: It reacts with carboxylic acids to form esters.
-
Dehydration: In the presence of a strong acid catalyst, it can be dehydrated to form propene.
-
Protic Solvent: As a protic solvent, it can donate a proton from its hydroxyl group. It is less polar than water but more polar than many organic solvents.
-
Salting Out: Unlike ethanol or methanol, isopropyl alcohol is not miscible with salt solutions. Adding a salt like sodium chloride to an aqueous solution of isopropyl alcohol will cause the alcohol to separate into a distinct layer, a process known as "salting out".
Figure 1: Logical relationship of Isopropyl Alcohol's properties and applications.
Laboratory Applications and Experimental Protocols
DNA/RNA Precipitation
Isopropyl alcohol is widely used to precipitate DNA and RNA from aqueous solutions.[1] DNA is insoluble in isopropanol, causing it to aggregate and form a pellet upon centrifugation.[1] Isopropanol is often preferred over ethanol for precipitating DNA from large volumes because a smaller volume of isopropanol is required (0.6-0.7 volumes versus 2-3 volumes of ethanol).[3][4]
This protocol outlines the steps for precipitating DNA from an aqueous solution using isopropyl alcohol.
Materials:
-
Aqueous DNA sample
-
3 M Sodium Acetate (pH 5.2)
-
100% Isopropyl Alcohol (room temperature)
-
70% Ethanol (room temperature)
-
Microcentrifuge
-
Microcentrifuge tubes
-
Pipettes and tips
-
TE buffer or nuclease-free water
Procedure:
-
Salt Addition: To your aqueous DNA sample, add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M. (e.g., add 1/10th volume of 3 M sodium acetate to your sample). Mix gently by inverting the tube.[4][5]
-
Isopropanol Addition: Add 0.6 to 0.7 volumes of room-temperature 100% isopropyl alcohol to the sample.[3][4][5] Mix well by inverting the tube several times until the DNA precipitates, which may appear as a stringy white substance.[6][7]
-
Incubation (Optional): For very low concentrations of DNA, you can incubate the mixture at room temperature for 15-30 minutes to enhance precipitation. Some protocols suggest a brief incubation on ice or in the freezer, though this can increase salt co-precipitation.[7]
-
Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C in a microcentrifuge.[4][5] Orient the tubes in the centrifuge so you know where to expect the pellet.
-
Pellet Visualization and Supernatant Removal: Carefully decant the supernatant without disturbing the DNA pellet, which should be visible at the bottom of the tube. The pellet can sometimes be clear and difficult to see.[8]
-
Washing: Add 500 µL to 1 mL of room-temperature 70% ethanol to the tube.[5][8] This step washes away residual salts and isopropanol. Gently invert the tube a few times to dislodge and wash the pellet.
-
Second Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 5-15 minutes at 4°C.[5]
-
Drying: Carefully decant the ethanol. Remove any remaining ethanol with a pipette. Air-dry the pellet for 5-20 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.[3][5]
-
Resuspension: Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.
Figure 2: Experimental workflow for DNA precipitation using isopropyl alcohol.
Chromatography
Isopropyl alcohol is a versatile solvent for various chromatography techniques due to its intermediate polarity.
-
Paper Chromatography: It can be used as a solvent (mobile phase) to separate mixtures of compounds, such as pigments in ink.[9] For non-polar inks, isopropanol is a more effective solvent than water.
-
Gas Chromatography (GC): In GC, isopropanol can be used to dissolve or dilute samples before injection.[10] It is also a common analyte in applications such as blood alcohol content analysis, where it is separated from other volatile compounds on a suitable column (e.g., a polar DB-WAX capillary column) and detected by a flame ionization detector (FID).[11]
-
High-Performance Liquid Chromatography (HPLC): Isopropanol is used as a component of the mobile phase in both isocratic and gradient HPLC separations.
Materials:
-
Chromatography paper (e.g., Whatman filter paper)
-
Beaker or chromatography jar with a lid
-
Ink sample (e.g., from a non-permanent marker)
-
Isopropyl alcohol (mobile phase)
-
Pencil
-
Ruler
Procedure:
-
Preparation: Cut a strip of chromatography paper that will fit inside the beaker without touching the sides. With a pencil, draw a faint line about 2 cm from the bottom of the strip.
-
Spotting: Apply a small, concentrated spot of the ink on the center of the pencil line. Allow it to dry completely.
-
Mobile Phase: Pour a small amount of isopropyl alcohol into the beaker, to a depth of about 1 cm.
-
Development: Place the chromatography paper into the beaker so that the bottom edge is submerged in the solvent, but the ink spot is above the solvent level. Cover the beaker with a lid to create a saturated atmosphere.
-
Separation: Allow the solvent to travel up the paper by capillary action. The different pigments in the ink will separate as they move up the paper at different rates.
-
Analysis: Once the solvent front is near the top of the paper, remove the strip and immediately mark the solvent front with a pencil. Allow the paper to dry.
-
Rf Value Calculation: Measure the distance traveled by each separated pigment from the origin line and the distance traveled by the solvent front from the origin line. Calculate the Retention Factor (Rf) for each pigment using the formula: Rf = (Distance traveled by the pigment) / (Distance traveled by the solvent front)
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of isopropyl alcohol shows characteristic absorptions for the O-H and C-H bonds.
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[12]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching of the sp³ C-H bonds.
-
C-O Stretch: A strong absorption in the range of 1000-1250 cm⁻¹ corresponds to the C-O stretching vibration.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of isopropyl alcohol typically shows three signals:
-
A doublet for the six equivalent protons of the two methyl (CH₃) groups.
-
A septet for the single proton of the methine (CH) group, split by the six neighboring methyl protons.
-
A singlet for the hydroxyl (OH) proton. The chemical shift of the OH proton can vary depending on concentration, solvent, and temperature, and it often appears as a broad signal.[2]
The ¹³C NMR spectrum of isopropyl alcohol is simple, showing two signals:
-
One signal for the two equivalent methyl (CH₃) carbons.[2]
-
One signal for the methine (CH) carbon, which is shifted downfield due to the attachment of the electronegative oxygen atom.[2]
Safety and Handling
Isopropyl alcohol is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard | Precaution |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Store in a flammable liquids cabinet. |
| Inhalation | Vapors may cause drowsiness or dizziness. Use in a well-ventilated area or with a fume hood. |
| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. |
| Skin Contact | May cause skin dryness and irritation with prolonged contact. Wear appropriate gloves. |
| Ingestion | Toxic if ingested. |
Chemical Compatibility: Isopropyl alcohol is generally compatible with a wide range of materials. However, it is incompatible with strong oxidizing agents, acetaldehyde, chlorine, ethylene oxide, acids, and isocyanates. For detailed compatibility with specific materials, consult a chemical compatibility chart.
This guide provides a foundational understanding of isopropyl alcohol's properties and its application in common laboratory procedures. For specific research applications, further optimization of these protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling isopropyl alcohol.
References
- 1. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 2. hnl3_sln.html [ursula.chem.yale.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Isopropanol precipitation of DNA [qiagen.com]
- 5. How can I precipitate genomic DNA using isopropanol? [qiagen.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Isopropanol DNA Precipitation - Best for DNA Concentration [protocols.io]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. protocols.io [protocols.io]
- 12. youtube.com [youtube.com]
